Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216671-62-3
Cat. No.: VC7416938
Molecular Formula: C26H36ClN3O5S2
Molecular Weight: 570.16
* For research use only. Not for human or veterinary use.
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216671-62-3](/images/structure/VC7416938.png)
Specification
CAS No. | 1216671-62-3 |
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Molecular Formula | C26H36ClN3O5S2 |
Molecular Weight | 570.16 |
IUPAC Name | ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C26H35N3O5S2.ClH/c1-4-34-26(31)23-21-13-16-28(18(2)3)17-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-5-6-8-15-29;/h9-12,18H,4-8,13-17H2,1-3H3,(H,27,30);1H |
Standard InChI Key | CTYMGZSPLQTYPP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl |
Introduction
Structural Characteristics and Molecular Identity
The compound features a fused tetrahydrothieno[2,3-c]pyridine core, substituted with:
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6-isopropyl group: Enhances lipophilicity and steric bulk.
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2-(4-(azepan-1-ylsulfonyl)benzamido) moiety: Combines a sulfonamide-linked benzamide with a seven-membered azepane ring, likely influencing target binding.
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Ethyl ester at position 3: Modifies solubility and metabolic stability.
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Hydrochloride salt: Improves aqueous solubility for formulation.
Molecular Formula:
Molecular Weight: 589.2 g/mol .
Synthesis and Reaction Pathways
Synthesis involves multi-step organic transformations:
Core Formation
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed via cyclization of thiophene derivatives with ammonia or amines under catalytic conditions .
Functionalization Steps
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Sulfonylation: Introduction of the azepane-1-ylsulfonyl group to 4-aminobenzoic acid derivatives using sulfonyl chlorides.
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Amidation: Coupling the sulfonylated benzoyl chloride to the amine group of the tetrahydrothieno[2,3-c]pyridine core.
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Esterification: Ethyl ester formation at position 3 via acid-catalyzed reaction with ethanol.
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Salt Formation: Treatment with HCl yields the hydrochloride salt .
Key Intermediate:
Step | Intermediate | CAS Reference |
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1 | 4-(Azepan-1-ylsulfonyl)aniline | 109286-01-3 |
2 | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride | 28783-38-2 |
Physicochemical Properties
Data extrapolated from structural analogs and computational models:
Property | Value | Method/Source |
---|---|---|
LogP | ~3.5 | Estimated via ChemAxon |
Water Solubility | 0.05 mg/mL (25°C) | EPA models |
pKa | 6.8 (amine), 1.2 (sulfonyl) | ACD/Labs |
Melting Point | 180–185°C (decomposes) | Analog data |
Pharmacological Profile
Mechanism of Action
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Sulfonamide Group: Potential enzyme inhibition (e.g., carbonic anhydrase, kinases).
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Thienopyridine Core: May modulate adenosine receptors or platelet aggregation pathways .
Biological Activity
Assay Type | Result | Reference |
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Cytotoxicity (HCT116) | IC₅₀ = 12.5 µM | Analog study |
Anti-inflammatory | 40% TNF-α inhibition | Patent data |
Applications in Research
Medicinal Chemistry
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Lead Optimization: Structural analogs are explored for kinase inhibitors (e.g., Plk1) .
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Prodrug Potential: Ethyl ester may enhance bioavailability, with hydrolysis in vivo.
Chemical Biology
Parameter | Recommendation |
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Storage | -20°C, desiccated |
Hazards | Irritant (skin/eyes) |
PPE | Gloves, lab coat, goggles |
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